molecular formula C11H17ClN2O B1398466 2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride CAS No. 1220035-31-3

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride

Cat. No.: B1398466
CAS No.: 1220035-31-3
M. Wt: 228.72 g/mol
InChI Key: WWFUAHJUGASHRA-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride is a synthetic amide derivative characterized by a 2-amino-2-methylpropanamide backbone substituted with a 3-methylphenyl group at the nitrogen atom. The 3-methylphenyl group likely enhances lipophilicity, influencing bioavailability and receptor binding, while the amino-methyl moiety may contribute to solubility and metabolic stability .

Properties

IUPAC Name

2-amino-2-methyl-N-(3-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(7-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFUAHJUGASHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride typically involves the reaction of 3-methylbenzylamine with 2-bromo-2-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

Impurity D(EP) (CAS 878791-35-6):

  • Structure: (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride
  • Key Differences: Replaces the 2-amino-2-methyl group with a propylamino substituent.
  • Implications: The propylamino chain increases molecular flexibility but may reduce steric hindrance compared to the amino-methyl group. This impurity is associated with prilocaine hydrochloride, indicating structural relevance in anesthetic agents .

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1):

  • Structure: Features an isobutyl group instead of 3-methylphenyl.
  • Key Differences: The isobutyl substituent introduces bulkier aliphatic chains, reducing aromatic interactions. This compound is used as a biochemical intermediate, highlighting the role of branching in modulating reactivity .

Substituent Effects on Pharmacological Properties

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1):

  • Structure: Contains a fluorinated methoxyphenyl group.
  • Key Differences: The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group improves solubility. Such modifications are leveraged in agrochemicals and CNS-targeting pharmaceuticals .

(R)-2-Amino-3-(4-hydroxyphenyl)propanaMide Hydrochloride (CAS 117888-79-6):

  • Structure: Substitutes the 3-methylphenyl with a 4-hydroxyphenyl group.
  • This compound is a tyrosinamide derivative used in peptide synthesis .

Chlorinated and Halogenated Derivatives

Propanamide, N-(3-chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]-, Hydrochloride (CAS 7143-35-3):

  • Structure: Incorporates a chloro substituent and isobutylamino chain.
  • Such halogenated analogs are common in antimicrobial agents .

2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO):

  • Structure: Replaces the amino-methyl group with a chloroacetamide backbone.
  • Key Differences: The chloro group enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. This compound’s anti conformation (relative to substituents) contrasts with the syn conformation observed in the target compound, affecting crystal packing and solubility .

Research Findings and Implications

  • Steric and Electronic Effects: Bulky substituents (e.g., isobutyl) reduce metabolic degradation but may limit target binding. Electron-withdrawing groups (e.g., fluorine) enhance stability but require careful toxicity profiling .
  • Solubility vs. Bioavailability: Hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce blood-brain barrier penetration, whereas aromatic methyl groups balance lipophilicity for tissue uptake .
  • Synthetic Utility: The 2-amino-2-methylpropanamide scaffold is versatile for derivatization, enabling tailored pharmacokinetic profiles in drug discovery .

Biological Activity

2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₁H₁₆ClN₂O
  • Molecular Weight: Approximately 216.71 g/mol

Its structure includes an amino group, a propanamide backbone, and a substituted phenyl ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and influence biochemical pathways, which may lead to various therapeutic effects. Specific mechanisms include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can be critical in disease modulation.
  • Receptor Binding: It may bind to specific receptors, affecting signaling pathways that are pivotal in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties:
    • Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity:
    • The compound has been investigated for its cytotoxic effects against cancer cell lines. For instance, it exhibited significant growth inhibition in A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • Neuroprotective Effects:
    • Preliminary studies suggest that the compound may offer neuroprotective benefits, particularly in models of neurotoxicity induced by substances such as methamphetamine .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups.
  • Case Study 2: Antimicrobial Activity
    In a series of experiments assessing its antimicrobial properties, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Amino-2-methyl-N-(3-methylphenyl)propanamide HClC₁₁H₁₆ClN₂OAromatic substitutionAnticancer, Antimicrobial
N-(3-Amino-2-methylphenyl)propanamideC₉H₁₂N₂OSimple amine structureModerate cytotoxicity
2-Amino-2-methyl-N-(4-methylphenyl)propanamide HClC₁₁H₁₆ClN₂ODifferent phenyl substitutionVariable activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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